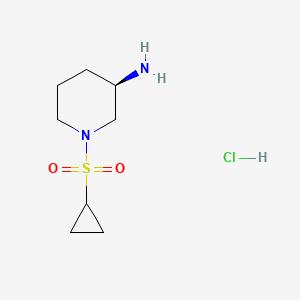
(2-氨基乙基)(二环丙基甲基)甲胺二盐酸盐
描述
2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride (DCPMDA) is a cyclic amine derivative that has been widely used in scientific research for its unique properties. DCPMDA is an important tool for studying the structure and function of proteins, and its use has been instrumental in the development of new drugs, diagnostics, and therapies. DCPMDA has also been used to study the biochemical and physiological effects of various compounds, as well as to create new laboratory experiments.
科学研究应用
Polymer Chemistry
(2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride: is utilized in the synthesis of primary amine-functionalized diblock copolymer nanoparticles via polymerization-induced self-assembly (PISA) using a RAFT aqueous dispersion polymerization formulation . This process is significant for creating cationic and reactive nanoparticles that have potential applications in drug delivery, biomedical devices, and as building blocks for complex nanostructures.
Drug Delivery Systems
The compound’s primary amine groups are of interest for developing drug delivery systems. The cationic nature of these amines allows for the formation of complexes with drugs, enhancing their stability and bioavailability. This can be particularly useful in targeted drug delivery, where the compound’s ability to form stable nanoparticles can be leveraged to transport therapeutic agents to specific sites within the body .
Biomedical Applications
In the biomedical field, the reactivity of primary amine groups in (2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride can be exploited for surface modification of medical devices. This modification can improve biocompatibility and reduce the risk of infection, making it valuable for implants and prosthetics .
Polypeptide Synthesis
The compound serves as a building block in polypeptide synthesis. Its reactive amine groups can be used to link amino acids or peptides, facilitating the creation of synthetic polypeptides with tailored sequences for research or therapeutic purposes .
Biomineralization
Research into biomineralization processes can benefit from the use of (2-Aminoethyl)(dicyclopropylmethyl)methylamine dihydrochloride . The compound can act as a template or scaffold, guiding the deposition of minerals to form structured biocompatible materials. This has implications for tissue engineering and regenerative medicine .
Modulation of Ion Channels
The compound has been identified as a modulator of ion channels, such as the STIM and Orai, which are involved in store-operated calcium entry (SOCE). Modulating SOCE is of therapeutic interest for treating diseases associated with abnormal calcium signaling, including certain cancers and muscular diseases .
属性
IUPAC Name |
N'-(dicyclopropylmethyl)-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12(7-6-11)10(8-2-3-8)9-4-5-9;;/h8-10H,2-7,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFHVXJFIDEWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(C1CC1)C2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)



